molecular formula C12H14O3S B027288 2-[(Acetylthio)methyl]-3-phenylpropionic Acid CAS No. 91702-98-6

2-[(Acetylthio)methyl]-3-phenylpropionic Acid

Cat. No. B027288
CAS RN: 91702-98-6
M. Wt: 238.3 g/mol
InChI Key: BCAAXVOKLXDSPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as (S)-3-Acetylthio-2-benzylpropionic acid, involves asymmetric hydrogenation techniques, utilizing ruthenium complexes and acetylthiolation processes (Yuasa, Tsuruta, 1998). Moreover, efficient microwave-assisted synthesis methods have been developed for substituted 3-phenylpropionic acids, highlighting the versatility and efficiency of modern synthetic approaches (Sharma, Joshi, Sinha, 2003).

Molecular Structure Analysis

Molecular structure analysis has demonstrated that compounds like 3-phenylpropionic acid and its derivatives often crystallize in the monoclinic space group P21/a with Z′ = 2. The study of their intermolecular interactions, through techniques such as Hirshfeld surfaces and 2D fingerprint plots, provides insight into the structural uniqueness and stability of these molecules (Das, Chattopadhyay, Mukherjee, Mukherjee, 2012).

Chemical Reactions and Properties

The chemical reactions and properties of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid and related compounds reveal their potential as intermediates in pharmaceuticals and other applications. For example, compounds with acylthio groups have shown to be potent angiotensin converting enzyme (ACE) inhibitors (Mcevoy, Lai, Albright, 1983). Moreover, studies on the biosynthesis of 3-phenylpropionic acid and derivatives from E. coli highlight the biotechnological potential of these compounds (Sun, Zhu, Lin, Qi, Li, Zhou, Li, 2023).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the applications and handling of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid. While specific studies on this compound's physical properties were not identified, related research on 3-phenylpropionic acid derivatives provides valuable insights into their behavior under various conditions, demonstrating the importance of detailed physical analysis (Das, Chattopadhyay, Mukherjee, Mukherjee, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability under different conditions, and interaction with other chemicals, are essential for the practical application of 2-[(Acetylthio)methyl]-3-phenylpropionic Acid. Investigations into related compounds, like the production of S-acetylthio-2-methyl propionic acid through biocatalytic methods, underline the chemical versatility and potential of these substances for industrial application (Ko, Chu, 2004).

Scientific Research Applications

Arylpropionic Acid-Derived NSAIDs and Anticancer Activity

Research has demonstrated that 2-arylpropionic acid-derived nonsteroidal anti-inflammatory drugs (NSAIDs), a category that includes compounds structurally related to 2-[(Acetylthio)methyl]-3-phenylpropionic Acid, exhibit not only anti-inflammatory properties but also antiproliferative activities against different types of cancer cells. The anticancer potential of these compounds, along with their synthesis and the exploration of non-COX targets mediating their anticancer activities, has been a significant focus. This highlights the promise of these derivatives as lead compounds in developing potent and safe anticancer agents (Gouda et al., 2019).

Biodegradation of Aromatic Compounds

Escherichia coli's ability to use aromatic compounds as sole carbon and energy sources has been comprehensively reviewed, offering insights into the degradation of aromatic acids like phenylpropionic acid. This research underscores the potential of E. coli as a model system to explore the biochemical, genetic, evolutionary, and ecological aspects of aromatic compound catabolism. It also discusses strategies for metabolically engineering E. coli for biodegradation and biotransformation applications, relevant for environmental and therapeutic contexts (Díaz et al., 2001).

Pharmacological Review of Cinnamic Acid Derivatives

Cinnamic acid derivatives, including compounds related to 2-[(Acetylthio)methyl]-3-phenylpropionic Acid, have been reviewed for their anticancer potential, which has remained underutilized despite their rich medicinal tradition. The synthesis, biological evaluation, and therapeutic applications of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research have been extensively documented, indicating a future filled with novel therapeutic agents based on these frameworks (De et al., 2011).

Therapeutic Potential of Ursolic Acid

Ursolic acid, a pentacyclic triterpenoid, has shown various biological activities, including anti-tumoral, anti-diabetic, cardioprotective, and hepatoprotective properties. Its effects on neurodegenerative and psychiatric diseases, such as Alzheimer's and Parkinson's diseases, depression, and traumatic brain injury, suggest a significant therapeutic potential for managing these disorders. The protective effects of ursolic acid are primarily associated with its ability to prevent oxidative damage and inflammation, crucial mechanisms in multiple brain disorders (Ramos-Hryb et al., 2017).

Safety And Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(acetylsulfanylmethyl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAAXVOKLXDSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Acetylthio)methyl]-3-phenylpropionic Acid

CAS RN

91702-98-6
Record name 2-[(Acetylthio)methyl]-3-phenylpropionic Acid
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